N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-({[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide
Description
N-[4-(5-Methylfuran-2-yl)-1,3-thiazol-2-yl]-2-({[4-(5-Methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a bis-thiazole derivative featuring two 4-(5-methylfuran-2-yl)-substituted thiazole rings connected via a carbamoyl-methoxy-acetamide linker. The compound’s structure combines heterocyclic thiazole and methylfuran moieties, which are known to confer biological activity, particularly in enzyme inhibition and antimicrobial applications . Its molecular weight, estimated at ~500–550 g/mol (based on analogs in and ), suggests moderate solubility in polar organic solvents, though experimental data are pending.
Properties
IUPAC Name |
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5S2/c1-11-3-5-15(28-11)13-9-30-19(21-13)23-17(25)7-27-8-18(26)24-20-22-14(10-31-20)16-6-4-12(2)29-16/h3-6,9-10H,7-8H2,1-2H3,(H,21,23,25)(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GULDWMLWBATKOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC(=N2)NC(=O)COCC(=O)NC3=NC(=CS3)C4=CC=C(O4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-({[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide typically involves multi-step organic reactions. The starting materials often include 5-methylfuran-2-carboxylic acid and thiosemicarbazide, which undergo cyclization to form the thiazole ring. The subsequent steps involve the formation of the acetamide linkage and the introduction of the carbamoyl group. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-({[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and thiazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups on the furan and thiazole rings can be substituted with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction could produce thiazolidine derivatives.
Scientific Research Applications
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-({[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-({[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide involves its interaction with molecular targets such as enzymes and receptors. The furan and thiazole rings can bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Differences
The compound belongs to a broader class of thiazole-linked acetamides. Key analogs include:
*Estimated based on structural analogs.
Key Observations :
Challenges :
- Steric hindrance from dual thiazole rings may reduce reaction yields compared to simpler analogs like 9c .
- Purification may require advanced chromatographic techniques due to the compound’s lipophilicity .
Chemical Space and Virtual Screening
Using tools like ChemGPS-NP (), the target compound likely occupies a distinct region in chemical space due to its:
- High heteroatom density (N, O, S from thiazole, furan, and acetamide groups).
- Moderate polarity (logP ~2–3, estimated), positioning it between hydrophilic hydroxyphenyl derivatives () and lipophilic bromophenyl analogs () .
Biological Activity
N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-({[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}methoxy)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , with a molecular weight of approximately 362.43 g/mol. Its structural complexity includes a thiazole ring and furan moieties, which are often associated with various biological activities.
Biological Activity Overview
Research has shown that compounds containing thiazole and furan derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific compound in focus has been evaluated for its activity against various pathogens and its potential therapeutic applications.
Antimicrobial Activity
A study evaluating the antimicrobial properties of related thiazole derivatives revealed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, derivatives similar to N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-{...} demonstrated minimum inhibitory concentrations (MICs) as low as 0.21 µM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
| Compound | Target Microorganism | MIC (µM) |
|---|---|---|
| Compound 3g | Pseudomonas aeruginosa | 0.21 |
| Compound 3g | Escherichia coli | 0.21 |
| Other Thiazoles | Various Gram-positive bacteria | Variable |
The biological activity of the compound is believed to stem from its ability to interact with key bacterial enzymes and cellular processes. Molecular docking studies indicated that the compound forms crucial interactions with the active sites of enzymes involved in bacterial DNA replication and repair, such as DNA gyrase . These interactions include hydrogen bonds and hydrophobic interactions that stabilize the binding of the compound to the enzyme.
Anti-inflammatory Potential
In addition to its antimicrobial properties, compounds with similar structures have been investigated for their anti-inflammatory effects. Inhibitors of p38 MAPK pathways have shown promise in reducing inflammation markers in various disease models . The dual inhibition mechanism could be beneficial in treating inflammatory diseases where both bacterial infection and inflammation are present.
Case Studies
- Antimicrobial Efficacy : A series of experiments conducted on thiazole derivatives demonstrated that compounds similar to N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-{...} exhibited potent activity against clinical strains of bacteria. The results highlighted the potential for these compounds in developing new antibiotics.
- Cancer Research : Preliminary studies suggest that thiazole-based compounds may also possess anticancer properties by inducing apoptosis in cancer cells through modulation of signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
